molecular formula C13H18N4O6 B2471719 4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid CAS No. 866151-28-2

4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid

Cat. No. B2471719
CAS RN: 866151-28-2
M. Wt: 326.309
InChI Key: PNTFSYPTVODFOR-UHFFFAOYSA-N
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Description

This compound is a derivative of butanoic acid with a complex structure . It has a molecular formula of C13H18N4O6 and a molecular weight of 326.30522 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including hydroxy, oxobutyl, amino, and nitro groups . The exact 3D structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Characterization

4-Hydroxy-3-nitro-2H-chromen-2-one, a compound related to 4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid, has been studied for its coordination compounds with amino acids like aminoethanoic acid and pyrrolidine-2-carboxylic acid. These compounds are synthesized and characterized using various analytical methods, showing good cytotoxic activity, though only marginal antimicrobial activity (Aiyelabola et al., 2017).

Peptide Synthesis

The 3-nitro-2-pyridinesulfenyl (Npys) group, relevant to our compound of interest, is notable for its application in peptide synthesis. It offers a novel approach for protecting and activating amino and hydroxyl groups, demonstrating utility in both solution and solid-phase synthesis of peptides (Matsueda & Walter, 2009).

Molecular Docking and Structural Studies

Studies on related compounds, like 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, involve molecular docking, vibrational, structural, electronic, and optical analyses. These investigations are crucial for understanding the reactivity and potential applications of these compounds in pharmacology (Vanasundari et al., 2018).

Synthesis of Key Intermediates

The synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate related to our compound, is crucial for the development of new thymidylate syntheses inhibitors. This synthesis demonstrates the potential of such compounds in medicinal chemistry (Yuan Guo-qing, 2013).

Potential Anticancer Agents

Compounds like 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles, synthesized from derivatives of our compound of interest, show potential as anticancer agents. Their effects on cell proliferation and survival in leukemia models highlight their therapeutic potential (Rodinovskaya et al., 2003).

Metabolic Activation Studies

The metabolic activation of related nitrosamines, which form end products excreted in urine, has been extensively studied. These findings are crucial for understanding the biological interactions and potential health implications of similar compounds (Stepanov et al., 2008).

properties

IUPAC Name

4-[[6-(3-carboxypropylamino)-5-nitropyridin-2-yl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O6/c18-11(19)3-1-7-14-10-6-5-9(17(22)23)13(16-10)15-8-2-4-12(20)21/h5-6H,1-4,7-8H2,(H,18,19)(H,20,21)(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTFSYPTVODFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])NCCCC(=O)O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid

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